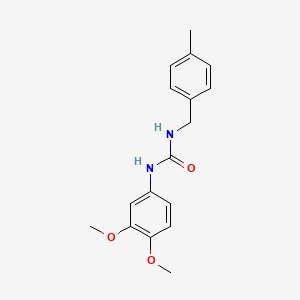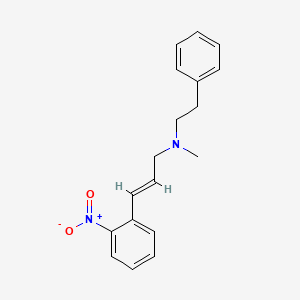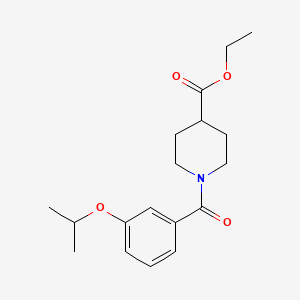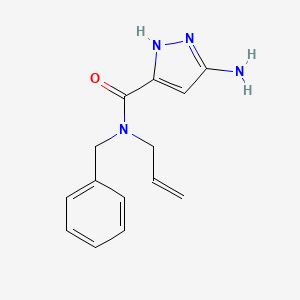
N-(3,4-dimethoxyphenyl)-N'-(4-methylbenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(4-methylbenzyl)urea, commonly known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
DMU-212 exerts its biological activities by binding to and inhibiting specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. DMU-212 has also been shown to inhibit the replication of the hepatitis C virus by binding to the viral RNA polymerase.
Biochemical and physiological effects:
DMU-212 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMU-212 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
DMU-212 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMU-212 has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using DMU-212 in lab experiments. For example, it has poor solubility in water, which can limit its bioavailability. Additionally, DMU-212 has not been extensively studied in animal models, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on DMU-212. One area of interest is its potential use for the treatment of neurodegenerative diseases. DMU-212 has been shown to enhance the expression of neurotrophic factors, which may promote the growth and survival of neurons. Another area of interest is its potential use as an anticancer agent. DMU-212 has been found to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. Additionally, more research is needed to understand the mechanism of action of DMU-212 and its potential interactions with other drugs.
Synthesis Methods
DMU-212 can be synthesized by reacting 3,4-dimethoxyaniline with 4-methylbenzyl isocyanate in the presence of a base such as triethylamine. The reaction yields DMU-212 as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
DMU-212 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. DMU-212 has also been shown to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-6-13(7-5-12)11-18-17(20)19-14-8-9-15(21-2)16(10-14)22-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWAFRDYUOSCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5467116.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467150.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)
![1-benzoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5467165.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5467181.png)
![N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide](/img/structure/B5467184.png)


amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5467209.png)
![N-cyclopentyl-4-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467221.png)